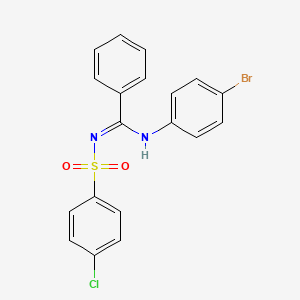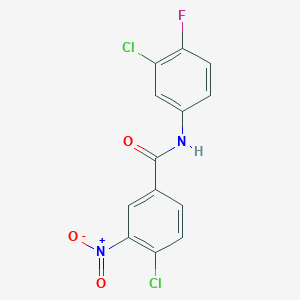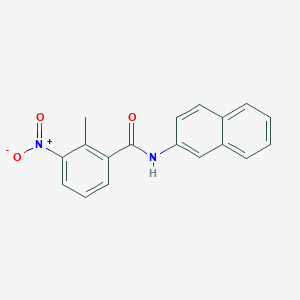![molecular formula C13H15F6N5O2 B11693646 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,1,1,3,3,3-ヘキサフルオロプロパン-2-イル)オキシ]-6-(モルホリン-4-イル)-N-(プロプ-2-エン-1-イル)-1,3,5-トリアジン-2-アミンは、ヘキサフルオロプロパン-2-イル基、モルホリニル基、トリアジニルコアを含む独特な構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
4-[(1,1,1,3,3,3-ヘキサフルオロプロパン-2-イル)オキシ]-6-(モルホリン-4-イル)-N-(プロプ-2-エン-1-イル)-1,3,5-トリアジン-2-アミンの合成は、通常、複数のステップを伴います。 一般的な方法の1つは、温和な温度条件(30〜140℃)下でニッケル触媒の存在下でヘキサフルオロアセトンを水素と反応させて、1,1,1,3,3,3-ヘキサフルオロプロパン-2-オールを生成することです 。この中間体は、次に適切な試薬と反応させて、モルホリニル基とトリアジニル基を導入します。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を大規模に行う場合がありますが、収率と純度を最適化しています。連続フロー反応器と高度な精製技術の使用により、生産プロセスの効率とスケーラビリティを高めることができます。
化学反応の分析
反応の種類
4-[(1,1,1,3,3,3-ヘキサフルオロプロパン-2-イル)オキシ]-6-(モルホリン-4-イル)-N-(プロプ-2-エン-1-イル)-1,3,5-トリアジン-2-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 化合物はある条件下で酸化されて、対応する酸化物を形成する可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムなどの一般的な還元剤を使用して行うことができます。
置換: 化合物はある条件下で求核置換反応に参加することができ、その中で官能基は求核剤によって置換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、通常は制御された温度と不活性雰囲気を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって酸化物が生成される場合がありますが、置換反応によってさまざまな置換誘導体が生成される可能性があります。
科学研究への応用
4-[(1,1,1,3,3,3-ヘキサフルオロプロパン-2-イル)オキシ]-6-(モルホリン-4-イル)-N-(プロプ-2-エン-1-イル)-1,3,5-トリアジン-2-アミンは、いくつかの科学研究への応用があります。
化学: 特に複雑な分子の形成における有機合成における試薬として使用されます。
生物学: 抗菌剤や抗がん剤など、その潜在的な生物学的活性について調査されています。
医学: その独自の化学構造のために、潜在的な治療薬として研究されています。
産業: 安定性と反応性のために、高度な材料やコーティングの開発に使用されています。
科学的研究の応用
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
作用機序
4-[(1,1,1,3,3,3-ヘキサフルオロプロパン-2-イル)オキシ]-6-(モルホリン-4-イル)-N-(プロプ-2-エン-1-イル)-1,3,5-トリアジン-2-アミンの作用機序には、特定の分子標的と経路との相互作用が含まれます。化合物の独自の構造により、特定の酵素または受容体に結合して、その活性を調節することができます。 これにより、微生物の増殖の阻害や癌細胞のアポトーシスの誘導など、さまざまな生物学的効果をもたらす可能性があります .
類似化合物との比較
類似化合物
1,1,1,3,3,3-ヘキサフルオロ-2-プロパノール: 有機合成における溶媒および試薬として使用される関連化合物です.
トリス(1,1,1,3,3,3-ヘキサフルオロ-2-プロピル)ホスファイト: 材料科学において応用がある別の類似化合物です.
4-((1,1,1,3,3,3-ヘキサフルオロプロパン-2-イル)オキシ)安息香酸: さまざまな化学的用途で使用される、類似のヘキサフルオロプロパン-2-イル基を持つ化合物です.
独自性
4-[(1,1,1,3,3,3-ヘキサフルオロプロパン-2-イル)オキシ]-6-(モルホリン-4-イル)-N-(プロプ-2-エン-1-イル)-1,3,5-トリアジン-2-アミンを際立たせているのは、独自の反応性と潜在的な生物学的活性を付与する官能基の組み合わせです。その構造により、さまざまな化学的変換と応用が可能になり、研究と産業において貴重な化合物になります。
特性
分子式 |
C13H15F6N5O2 |
|---|---|
分子量 |
387.28 g/mol |
IUPAC名 |
4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-morpholin-4-yl-N-prop-2-enyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H15F6N5O2/c1-2-3-20-9-21-10(24-4-6-25-7-5-24)23-11(22-9)26-8(12(14,15)16)13(17,18)19/h2,8H,1,3-7H2,(H,20,21,22,23) |
InChIキー |
WJIOOUYHFRHXJO-UHFFFAOYSA-N |
正規SMILES |
C=CCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11693564.png)
![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11693569.png)
![2-methyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11693586.png)
![4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11693588.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11693599.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![2-(4-chlorophenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11693608.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11693613.png)


![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)
![(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11693637.png)
![2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11693653.png)
